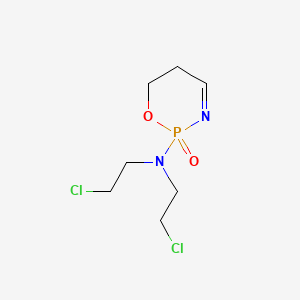
Iminocyclophosphamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iminocyclophosphamide, also known as this compound, is a useful research compound. Its molecular formula is C7H13Cl2N2O2P and its molecular weight is 259.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemotherapeutic Applications
Iminocyclophosphamide has shown promise as an effective chemotherapeutic agent, particularly in the treatment of various cancers. Its mechanism of action involves the formation of DNA cross-links, which inhibit cell division and lead to apoptosis in rapidly dividing cancer cells.
Clinical Studies
- A study conducted on breast cancer patients demonstrated that treatment with this compound resulted in significant tumor reduction and improved patient outcomes when combined with other agents like doxorubicin and fluorouracil .
- In another clinical trial involving non-Hodgkin lymphoma patients, the combination of this compound with rituximab showed enhanced efficacy compared to standard treatments .
Pharmacological Research
This compound is also being explored for its pharmacological properties beyond oncology. Its metabolic pathways and interactions with biological systems are critical for understanding its full potential.
Metabolic Studies
- Research indicates that the metabolism of this compound leads to the formation of various active metabolites, which contribute to its therapeutic effects. A comparative analysis of its metabolites revealed unique pathways that could be targeted for enhanced drug delivery systems .
- A study highlighted the importance of understanding individual patient metabolism, as variations can affect drug efficacy and toxicity profiles .
Toxicology and Safety
- Investigations into the toxicological profile of this compound have shown that while it possesses cytotoxic properties, careful monitoring is required to manage potential adverse effects such as hepatotoxicity and nephrotoxicity .
Data Tables
The following tables summarize key findings from studies involving this compound:
Case Studies
Several case studies have provided insights into the clinical applications and safety profiles of this compound:
- A notable case involved a patient with advanced renal failure who experienced elevated enzyme levels after treatment with cyclophosphamide derivatives, underscoring the need for careful dosage adjustments in vulnerable populations .
- Another case study highlighted the successful use of this compound in managing recurrent breast cancer, demonstrating its role as a viable option for patients who have exhausted other therapies .
Análisis De Reacciones Químicas
Formation of Iminocyclophosphamide
This compound arises from the equilibrium between three metabolites during cyclophosphamide activation:
-
4-Hydroxycyclophosphamide (OHCP)
-
Aldophosphamide (ALDO)
-
This compound (ImCP)
This tautomerization process occurs in aqueous media (pH ~7.4) and involves dehydration of OHCP to form ALDO, followed by cyclization to ImCP (Figure 1, ). Key steps include:
| Reaction Step | Enzymatic Involvement | Kinetic Features |
|---|---|---|
| OHCP → ALDO | Non-enzymatic | pH-dependent |
| ALDO → ImCP | Cytochrome P450 (CYP2B6) | First-order kinetics |
Chemical Reactivity and Trapping Reactions
This compound exhibits electrophilic properties due to its conjugated imine structure, enabling nucleophilic additions:
Cyanide Trapping
-
Reaction : ImCP + HCN → 4-Cyanocyclophosphamide
-
Evidence : Mass spectrometry (m/z 261→262) and NMR confirmed deuterium incorporation at C4 ( ).
-
Yield : 72% in chemical systems; 58% in enzymatic (microsomal) systems ( ).
Borodeuteride Reduction
-
Reaction : ImCP + NaB2H4 → N3,C4-Dideuterocyclophosphamide
-
Outcome : Selective deuteration at C4 (δ 3.1–3.3 ppm in ¹H NMR) ( ).
Metabolic Pathway Context
The formation and fate of this compound are integral to cyclophosphamide’s activation cascade:
-
4-OHCP ↔ Aldophosphamide ↔ This compound
-
Aldophosphamide → Phosphoramide Mustard (DNA crosslinker) + Acrolein (toxic byproduct, )
Critical factors influencing ImCP stability:
-
ALDH Activity : High aldehyde dehydrogenase levels shunt ALDO toward nontoxic carboxycyclophosphamide, reducing ImCP availability ( ).
Implications for Toxicity and Efficacy
This compound’s reactivity contributes to cyclophosphamide’s dual effects:
Analytical Methods for Detection
Recent advances in quantifying this compound derivatives:
| Method | Analyte | LLOQ | Matrix |
|---|---|---|---|
| LC-MS/MS | 4-Cyanocyclophosphamide | 5 ng/mL | Dried blood |
| GC-MS | Dideuterocyclophosphamide | 10 ng/mL | Urine |
Propiedades
Número CAS |
84489-09-8 |
|---|---|
Fórmula molecular |
C7H13Cl2N2O2P |
Peso molecular |
259.07 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-oxo-5,6-dihydro-1,3,2λ5-oxazaphosphinin-2-amine |
InChI |
InChI=1S/C7H13Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h4H,1-3,5-7H2 |
Clave InChI |
WCPGXZCOHAERPQ-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N=C1)N(CCCl)CCCl |
SMILES canónico |
C1COP(=O)(N=C1)N(CCCl)CCCl |
Sinónimos |
iminocyclophosphamide iminophosphamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















